"physical and chemical properties of 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro-"
"physical and chemical properties of 1H-Isoindol-1-one, 5-amino-6-chloro-2,3-dihydro-"
An In-Depth Technical Guide to the Physical and Chemical Properties of 5-Amino-6-chloro-2,3-dihydro-1H-isoindol-1-one
Executive Summary
This technical guide provides a comprehensive analysis of the physical, chemical, and spectroscopic properties of 5-Amino-6-chloro-2,3-dihydro-1H-isoindol-1-one. The isoindolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This specific derivative, featuring a strategic arrangement of amino and chloro substituents on its aromatic ring, presents itself as a valuable and versatile building block for drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into the compound's characterization, reactivity, and handling, supported by established scientific principles and literature.
Nomenclature and Structural Elucidation
The unambiguous identification of a chemical entity is paramount for scientific rigor. The compound is systematically named and identified by several key descriptors, summarized below.
| Identifier | Value | Source |
| IUPAC Name | 5-amino-6-chloro-2,3-dihydroisoindol-1-one | N/A |
| CAS Number | 1367864-25-2 | [2][3] |
| Molecular Formula | C₈H₇ClN₂O | N/A |
| Molecular Weight | 182.61 g/mol | N/A |
The core structure consists of a bicyclic system where a γ-lactam ring is fused to a benzene ring. The key functional groups—an aromatic amine, a halogen (chloro), and a secondary amide (lactam)—are critical determinants of the molecule's chemical behavior and potential for further chemical modification.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability. While experimental data for this specific molecule is not widely published, we can infer key properties based on its structure and data from close analogs, such as 6-amino-2,3-dihydro-1H-isoindol-1-one.[4]
| Property | Predicted Value / Description | Rationale / Reference |
| Appearance | Likely a solid at room temperature. | Analogs such as tert-Butyl 5-amino-6-chloro-1,3-dihydro-2H-isoindole-2-carboxylate are solids. |
| XLogP3 | ~1.5 | The parent compound, 6-amino-2,3-dihydro-1H-isoindol-1-one, has an XLogP3 of 0.1.[4] The addition of a chlorine atom typically increases lipophilicity. |
| Hydrogen Bond Donors | 2 (Amine and Amide NH) | Based on the molecular structure.[4] |
| Hydrogen Bond Acceptors | 2 (Amide Oxygen and Amino Nitrogen) | Based on the molecular structure.[4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The presence of polar N-H and C=O groups allows for some aqueous interaction, but the aromatic core limits water solubility. |
Spectroscopic Profile
Spectroscopic analysis provides an empirical fingerprint for molecular structure confirmation. The predicted data below serves as a benchmark for the characterization of 5-Amino-6-chloro-2,3-dihydro-1H-isoindol-1-one.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks corresponding to its primary functional groups. The presence of two distinct peaks in the N-H stretching region for the primary amine is a key diagnostic feature.[5]
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~3400-3300 cm⁻¹: Two sharp-to-medium peaks corresponding to the asymmetric and symmetric N-H stretching of the primary amine (NH₂).
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~3200 cm⁻¹: A broader peak from the N-H stretch of the secondary amide (lactam).
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~1680-1660 cm⁻¹: A strong absorption band from the C=O (amide I) stretching of the γ-lactam. This is a highly reliable and intense peak.[5]
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~1620-1580 cm⁻¹: C=C stretching vibrations within the aromatic ring.
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~800-700 cm⁻¹: C-Cl stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[6]
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¹H NMR: Chemical shifts (δ) are predicted relative to TMS (0 ppm).
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δ 7.0-7.5 ppm: Two singlets, each integrating to 1H, corresponding to the two aromatic protons. Their exact shift will be influenced by the electronic effects of the adjacent amino and chloro groups.
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δ 6.5-7.5 ppm (broad): A singlet integrating to 1H for the lactam N-H proton. Its chemical shift can be variable and concentration-dependent.
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δ 4.5-5.5 ppm (broad): A singlet integrating to 2H for the primary amine (NH₂) protons.
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δ 4.3-4.5 ppm: A singlet integrating to 2H for the benzylic methylene (CH₂) protons of the isoindolone ring system.
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-
¹³C NMR:
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δ ~170 ppm: Carbonyl carbon of the lactam.
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δ 110-150 ppm: Six distinct signals for the aromatic carbons.
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δ ~45-50 ppm: Aliphatic methylene (CH₂) carbon.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
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Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 182.
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Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak will be observed at m/z 184, with an intensity ratio of approximately 3:1 relative to the M⁺ peak. This is a definitive indicator of the presence of a single chlorine atom.
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Key Fragments: Fragmentation may occur via loss of CO, Cl, or cleavage of the lactam ring.
Chemical Properties and Reactivity
The compound's reactivity is governed by its three key functional regions: the substituted aromatic ring, the nucleophilic amino group, and the stable lactam ring.
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Aromatic Ring: The amino group is a strong activating group, while the chloro group is a deactivating group for electrophilic aromatic substitution. The positions open for substitution are directed by these groups.
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Amino Group: As a primary aromatic amine, this group is a potent nucleophile. It can readily undergo reactions such as acylation to form amides, alkylation, and diazotization with nitrous acid. The resulting diazonium salt can be a versatile intermediate for introducing a wide variety of other functional groups via Sandmeyer or related reactions.
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Lactam Moiety: The γ-lactam is relatively stable. However, it can be hydrolyzed to the corresponding amino acid under strong acidic or basic conditions with heating. The carbonyl group can also be reduced using powerful reducing agents like lithium aluminum hydride to yield the corresponding diamine.
Synthetic Considerations & Protocols
Understanding the synthesis of a molecule provides context for its purity, potential byproducts, and scalability. A plausible synthetic route can be devised based on established methodologies for similar heterocyclic systems.[7][8]
Proposed Synthetic Workflow
A logical approach involves the construction of the substituted aromatic core followed by the formation of the isoindolone ring system.
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- 1. researchgate.net [researchgate.net]
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- 3. nextsds.com [nextsds.com]
- 4. 6-amino-2,3-dihydro-1H-isoindol-1-one | C8H8N2O | CID 22064627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]
